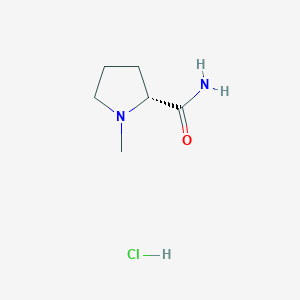
(2S)-2-amino-3-azidopropanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-azidopropanoic acid hydrochloride: is a synthetic amino acid derivative characterized by the presence of an azido group (-N₃) attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-azidopropanoic acid hydrochloride typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an amino acid derivative, such as (2S)-2-amino-3-chloropropanoic acid, is treated with sodium azide (NaN₃) under controlled conditions to replace the chlorine atom with an azido group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar azidation reactions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: (2S)-2-amino-3-azidopropanoic acid hydrochloride can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group (-NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in substitution reactions, forming new compounds by replacing the azido group with other functional groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN₃) for azidation reactions.
Major Products Formed:
Reduction: (2S)-2-amino-3-aminopropanoic acid.
Substitution: Various substituted amino acids depending on the reagents used.
科学的研究の応用
Chemistry: In chemistry, (2S)-2-amino-3-azidopropanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its azido group can be transformed into various functional groups, making it a versatile intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study protein modifications and interactions. The azido group can be selectively targeted in bioorthogonal reactions, allowing for the labeling and tracking of biomolecules in living systems .
Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to pharmacologically active compounds. Its derivatives may exhibit biological activities that could be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for developing new materials with specific properties .
作用機序
The mechanism of action of (2S)-2-amino-3-azidopropanoic acid hydrochloride involves its ability to undergo bioorthogonal reactions. The azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and can occur in biological environments without interfering with native biochemical processes .
類似化合物との比較
(2S)-2-amino-3-hydroxypropanoic acid: Similar in structure but contains a hydroxyl group (-OH) instead of an azido group.
(2S)-2-amino-3-chloropropanoic acid: Precursor to (2S)-2-amino-3-azidopropanoic acid hydrochloride, contains a chlorine atom instead of an azido group.
Uniqueness: The presence of the azido group in this compound makes it unique compared to its analogs. The azido group provides distinct reactivity, particularly in bioorthogonal chemistry, allowing for specific and selective modifications in complex biological systems .
特性
CAS番号 |
1620171-64-3 |
|---|---|
分子式 |
C3H7ClN4O2 |
分子量 |
166.6 |
純度 |
93 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



